molecular formula C23H22N2O4 B1672096 IP7e CAS No. 500164-74-9

IP7e

Cat. No. B1672096
CAS RN: 500164-74-9
M. Wt: 390.4 g/mol
InChI Key: YCAACZFPADQMAR-UHFFFAOYSA-N
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Description

IP7e is a potent Nurr1 activator with an EC50 value of 3.9 nM . It is brain-penetrant and orally bioavailable . Its chemical name is 6-[4-[(2-Methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one .


Molecular Structure Analysis

The molecular weight of IP7e is 390.43 and its formula is C23H22N2O4 .


Physical And Chemical Properties Analysis

IP7e is soluble to 100 mM in DMSO and to 20 mM in ethanol with gentle warming . It should be stored at +4°C .

Scientific Research Applications

Nurr1 Activation

IP7e is a potent activator of Nurr1, an orphan nuclear receptor . Nurr1 plays a crucial role in the development and maintenance of dopaminergic neurons, and its activation has been linked to potential therapeutic benefits in neurodegenerative diseases .

Treatment of Autoimmune Diseases

IP7e has shown promising results in the treatment of autoimmune diseases. In a study, preventive treatment with IP7e reduced the incidence and severity of experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis . This suggests potential applications of IP7e in the treatment of autoimmune diseases.

Anti-Inflammatory Effects

IP7e exerts anti-inflammatory effects by repressing the activity of the pro-inflammatory transcription factor NF-kB . This property could be beneficial in conditions characterized by chronic inflammation.

Neuroprotection

IP7e has demonstrated neuroprotective effects. In EAE mice, it attenuated inflammation and neurodegeneration in the spinal cord . This suggests that IP7e could have potential applications in neurodegenerative disorders.

Delaying Disease Onset

The administration of IP7e has been shown to delay the onset of EAE . This indicates that IP7e could potentially be used to delay the onset of certain diseases.

Brain Penetration

IP7e is brain penetrant , which means it can cross the blood-brain barrier. This is a crucial property for drugs intended for central nervous system disorders.

Oral Bioavailability

IP7e is orally bioavailable , which means it can be administered orally and absorbed effectively. This is an important property for drug delivery.

NF-kB Signaling Suppression

IP7e suppresses NF-kB signaling , a key pathway involved in immune and inflammatory responses. This could have implications for the treatment of diseases characterized by overactive NF-kB signaling.

Mechanism of Action

IP7e is a potent activator of the Nurr1 signaling pathway . It delays the onset and reduces the severity of symptoms in mice with experimental autoimmune encephalomyelitis (EAE). It also suppresses NF-κB signaling .

Future Directions

IP7e has shown promise in reducing the incidence and severity of a MS murine model, i.e., experimental autoimmune encephalomyelitis (EAE) . It attenuates inflammation and neurodegeneration in spinal cords of EAE mice by an NF-kB pathway-dependent process . This suggests potential future directions in the treatment of conditions like multiple sclerosis.

properties

IUPAC Name

6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAACZFPADQMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[(2-methoxyethoxy)methyl]phenyl}-5-methyl-3-phenyl-4H,5H-[1,2]oxazolo[4,5-c]pyridin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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